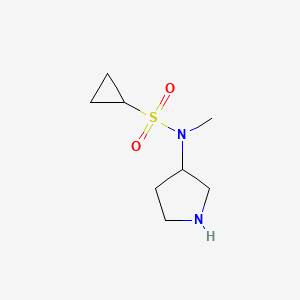![molecular formula C19H17FN2O2 B6498298 N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide CAS No. 953202-48-7](/img/structure/B6498298.png)
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide (DMFOA) is an organic compound that has been studied extensively in recent years due to its potential applications in synthetic chemistry, scientific research, and drug development. DMFOA has been found to possess a wide range of biological activities, such as anti-inflammatory, anti-cancer, and anti-viral effects. In addition, it has been studied for its ability to modulate the activity of various enzymes and receptors in the body.
Mécanisme D'action
The mechanism of action of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide is not yet fully understood. However, it is believed to act as an agonist of the G protein-coupled receptor GPR40, which is involved in the regulation of glucose and lipid metabolism. In addition, this compound has been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that it can inhibit the activity of cyclooxygenase-2 and modulate the activity of various enzymes and receptors, including GPR40. In addition, this compound has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in a pure form. In addition, it is highly soluble in water and has a low toxicity profile. However, it is important to note that this compound can be unstable and can degrade over time.
Orientations Futures
There are several potential future directions for the study of N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide. These include further research into its mechanism of action, the development of more effective synthetic methods, and the study of its potential therapeutic applications. In addition, further research into its biochemical and physiological effects is needed to fully understand its potential as a therapeutic agent. Finally, further research into its pharmacokinetics and pharmacodynamics is necessary to determine its safety and efficacy in clinical trials.
Méthodes De Synthèse
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide can be synthesized from the reaction of 4-fluorobenzaldehyde, 3,4-dimethylbenzaldehyde, and ethyl acetoacetate in the presence of anhydrous potassium carbonate and acetic acid. The reaction is carried out in anhydrous ethanol at room temperature for 12 hours. The resulting product is then purified by column chromatography and crystallized from ethanol.
Applications De Recherche Scientifique
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide has been studied extensively for its potential applications in scientific research. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral effects and has been studied for its ability to modulate the activity of various enzymes and receptors in the body. In addition, this compound has been used in the synthesis of various compounds, including the synthesis of the anti-cancer drug gemcitabine.
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c1-12-3-8-16(9-13(12)2)21-19(23)11-17-10-18(24-22-17)14-4-6-15(20)7-5-14/h3-10H,11H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZBUISGLFUORLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC=C(C=C3)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(3-methoxyphenyl)methyl]-2-(5-phenyl-1,2-oxazol-3-yl)acetamide](/img/structure/B6498249.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B6498262.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B6498267.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(2-phenylethyl)acetamide](/img/structure/B6498270.png)
![2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B6498271.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B6498280.png)
![2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B6498282.png)
![8-{[(4-chlorophenyl)methyl]sulfanyl}-3-methyl-7-(propan-2-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6498291.png)
![N-(4-ethoxyphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498294.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498305.png)

![N-[2-(dimethylamino)ethyl]-2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]acetamide](/img/structure/B6498314.png)